molecular formula C55H80N12O13 B1674423 Ige decapeptide CAS No. 70669-29-3

Ige decapeptide

Katalognummer: B1674423
CAS-Nummer: 70669-29-3
Molekulargewicht: 1117.3 g/mol
InChI-Schlüssel: LBWHYNPDTSNGQD-NSHCULHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ige decapeptide is a peptide.

Wissenschaftliche Forschungsanwendungen

IgE Epitope Profiling

Recent advancements have introduced platforms for IgE epitope profiling, which are essential for diagnosing allergies. These platforms utilize one-bead-one-compound (OBOC) libraries to present various peptide motifs to IgE antibodies from patient samples. This method allows for the identification of specific IgE targets associated with allergens, facilitating accurate diagnosis and personalized treatment plans .

Component-Specific IgE Testing

Component-specific IgE testing has become a cornerstone in diagnosing food allergies, such as cow's milk protein allergy. Studies have shown that measuring specific IgE levels against components like alpha-lactalbumin and beta-lactoglobulin can significantly improve diagnostic accuracy and guide management strategies for affected patients .

Immunotherapy Development

Ige decapeptide has been investigated as part of immunotherapy approaches aimed at desensitizing patients to allergens. For instance, a study explored the use of decapeptide vaccines conjugated with allergens to induce immune tolerance in patients with pollen allergies. This strategy aims to shift the immune response from an IgE-mediated reaction to a more tolerogenic response .

Peptide-Based Vaccines

Peptide-based vaccines utilizing this compound have shown promise in preventing the increase of IgE levels in sensitized individuals. These vaccines work by inducing antibodies against IgE itself, thereby reducing the overall IgE-mediated allergic response. Clinical trials have demonstrated their efficacy in managing allergic conditions by down-regulating IgE production .

Case Studies and Clinical Trials

Study Objective Findings
Study on OBOC LibrariesTo identify new IgE epitopesSuccessfully retrieved disease-relevant epitopes using patient sera
Cow's Milk Allergy StudyEvaluate component-specific IgEImproved diagnosis through specific IgE testing led to better management outcomes
Peptide Vaccine TrialAssess efficacy of IgE peptide vaccineSignificant reduction in IgE levels observed in treated groups

Analyse Chemischer Reaktionen

Key Chemical Reactions in IgE Decapeptide Studies

Decapeptides are utilized to identify linear B-cell epitopes of allergens (e.g., Aspergillus fumigatus Asp f 2) . Notable reactions include:

Epitope-Antibody Binding

  • IgE binding assays : Synthesized decapeptides are incubated with patient sera, and IgE reactivity is detected via enzyme-linked immunosorbent assays (ELISA) .

  • Inhibition studies : Preincubation with soluble peptides or recombinant proteins blocks IgE binding to solid-phase allergens, confirming epitope specificity .

Research Findings: this compound Epitope Mapping

A study on Asp f 2 identified nine IgE-binding epitopes using decapeptides spanning its 268-aa sequence :

EpitopeSequencePosition (aa)Hydrophilicity
1ATQRRQI15–21High
2RKYFG40–44Moderate
3HWR74–76High
4YTTRR113–117High
5DHFAD145–149Moderate
6ALEAYA180–185Low
7THEGGQ220–225High
  • Key observations :

    • Epitopes 1, 3, 4, and 7 reside in hydrophilic regions, enhancing antibody accessibility .

    • Substituting flanking residues (e.g., adding alanine) reduced IgE binding by 40–60%, indicating sequence specificity .

Case Study: Ves v 3 and Api m 5 Cross-Reactivity

  • A patient treated with Vespula venom immunotherapy showed declining sIgE to Ves v 3 (from 12.3 kUA/L to 4.1 kUA/L) over 12 months, confirming reduced sensitization .

Technological Advancements

  • Phage-displayed mimotopes : Synthetic peptides mimicking IgE epitopes (e.g., Cε3/Cε4 domains) inhibit IgE-FcεRI interactions, offering therapeutic potential .

  • Recombinant allergens : Engineered Pol d 3 and Ves v 3 retain conformational epitopes, enabling standardized allergy testing .

Eigenschaften

CAS-Nummer

70669-29-3

Molekularformel

C55H80N12O13

Molekulargewicht

1117.3 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C55H80N12O13/c1-33(2)46(53(77)65-42(55(79)80)29-37-21-11-6-12-22-37)66-52(76)41(28-36-19-9-5-10-20-36)64-51(75)40(27-35-17-7-4-8-18-35)61-44(70)30-60-50(74)43(32-68)62-45(71)31-59-49(73)39(24-14-16-26-57)63-54(78)47(34(3)69)67-48(72)38(58)23-13-15-25-56/h4-12,17-22,33-34,38-43,46-47,68-69H,13-16,23-32,56-58H2,1-3H3,(H,59,73)(H,60,74)(H,61,70)(H,62,71)(H,63,78)(H,64,75)(H,65,77)(H,66,76)(H,67,72)(H,79,80)/t34-,38+,39+,40+,41+,42+,43+,46+,47+/m1/s1

InChI-Schlüssel

LBWHYNPDTSNGQD-NSHCULHESA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCCCN)N)O

Kanonische SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Sequenz

KTKGSGFFVF

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

IGE decapeptide
IgE epsilon chain decapeptide (497-506)
immunoglobulin E decapeptide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ige decapeptide
Reactant of Route 2
Ige decapeptide
Reactant of Route 3
Ige decapeptide
Reactant of Route 4
Ige decapeptide
Reactant of Route 5
Ige decapeptide
Reactant of Route 6
Ige decapeptide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.